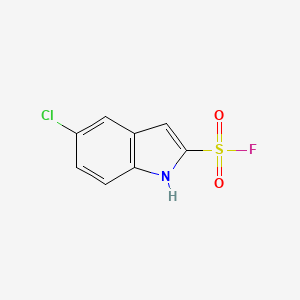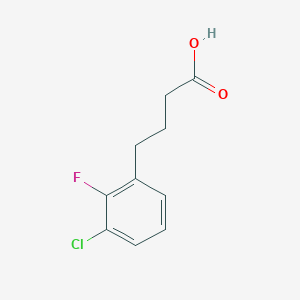
tert-Butyl (S)-(2-(1-hydroxyethyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate: is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its tert-butyl group, which provides steric hindrance, and its carbamate functionality, which is essential for its protective properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the tert-butyl group.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of the deprotected amine.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate is used as a protecting group for amines during peptide synthesis. It helps to prevent side reactions and ensures the selective formation of peptide bonds .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its protective properties are crucial in multi-step synthesis processes .
Medicine: In medicinal chemistry, it is used to synthesize drug candidates and intermediates. The compound’s ability to protect amine groups makes it valuable in the development of new therapeutic agents .
Industry: The compound is used in the production of various industrial chemicals and materials. Its role as a protecting group is essential in the synthesis of complex molecules used in materials science .
Mécanisme D'action
The mechanism of action of tert-butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage prevents the amine from participating in unwanted reactions. The tert-butyl group provides steric hindrance, further enhancing the protective effect. The compound can be deprotected under acidic conditions, releasing the free amine for subsequent reactions .
Comparaison Avec Des Composés Similaires
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
- Boc-2-aminoethanol
- Boc-glycinol
Uniqueness: tert-Butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate is unique due to its specific structure, which combines a tert-butyl group with a carbamate functionality. This combination provides both steric hindrance and chemical stability, making it an effective protecting group for amines. Its ability to be easily installed and removed under mild conditions further enhances its utility in organic synthesis .
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(1S)-1-hydroxyethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9(15)10-7-5-6-8-11(10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m0/s1 |
Clé InChI |
KLGSSARUNBYCEJ-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)




